molecular formula C10H13NO6P- B14720295 tert-Butyl 4-nitrophenyl phosphate CAS No. 13062-13-0

tert-Butyl 4-nitrophenyl phosphate

Cat. No.: B14720295
CAS No.: 13062-13-0
M. Wt: 274.19 g/mol
InChI Key: COUWZINMNAIZPW-UHFFFAOYSA-M
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Description

tert-Butyl 4-nitrophenyl phosphate is an organic compound belonging to the class of phenyl phosphates It is characterized by the presence of a tert-butyl group and a nitrophenyl group attached to a phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-nitrophenyl phosphate typically involves the reaction of 4-nitrophenol with tert-butyl phosphate under specific conditions. One common method involves the use of polystyrylsulfonyl chloride resin as a solid-supported condensation reagent. The reaction is carried out in an anhydrous solvent such as methylene chloride, with N-methylimidazole as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents and catalysts is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-nitrophenyl phosphate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The phosphate group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can react with the phosphate group under basic conditions.

Major Products Formed

    Oxidation: Products include nitrophenol derivatives.

    Reduction: Products include aminophenyl phosphate derivatives.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 4-nitrophenyl phosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-nitrophenyl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group plays a crucial role in this inhibition by interacting with the enzyme’s catalytic residues .

Comparison with Similar Compounds

Similar Compounds

    Bis(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties.

    3,3’,5,5’-tetra-tert-butyl-2,2’-dihydroxybiphenylphosphate: Studied for its cytotoxic effects.

    Bis(p-nonylphenyl)phosphate: Used in industrial applications.

Uniqueness

tert-Butyl 4-nitrophenyl phosphate is unique due to its combination of a tert-butyl group and a nitrophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications.

Properties

CAS No.

13062-13-0

Molecular Formula

C10H13NO6P-

Molecular Weight

274.19 g/mol

IUPAC Name

tert-butyl (4-nitrophenyl) phosphate

InChI

InChI=1S/C10H14NO6P/c1-10(2,3)17-18(14,15)16-9-6-4-8(5-7-9)11(12)13/h4-7H,1-3H3,(H,14,15)/p-1

InChI Key

COUWZINMNAIZPW-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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